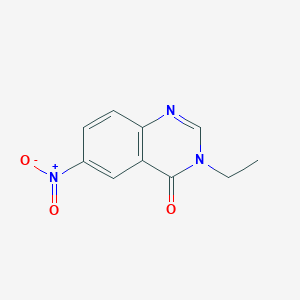

3-ethyl-6-nitroquinazolin-4(3H)-one

カタログ番号 B2809786

CAS番号:

78875-00-0

分子量: 219.2

InChIキー: YGHZIYFKMZBUQU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethyl-6-nitroquinazolin-4(3H)-one, also known as ENQ, is a heterocyclic compound belonging to the quinazolinone family. It is an aromatic compound with a molecular formula of C9H8N2O2. ENQ has been extensively studied due to its wide range of potential applications in the field of synthetic organic chemistry.

科学的研究の応用

Stability Characterization

- Stability and Functional Groups : 3-ethyl-6-nitroquinazolin-4(3H)-one, also labeled as BG1188, has been characterized for its stability using optical methods like FTIR and UV-Vis spectra. This compound is part of a series developed to combat antibiotic resistance in bacteria. Its stability in different solvents and temperatures has been explored, providing insights into its functional groups and behavior in various conditions (Militaru et al., 2011).

Synthesis and Characterization

- Synthesis and Metal Complexes : A study on the synthesis of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their complexation with transition metals (Co, Ni, Cu, Zn) offers insights into the coordinating behavior of these compounds. The findings include information on their physicochemical properties and potential applications in various chemical processes (Hunoor et al., 2010).

Applications in Chemical Synthesis

- One-Pot Synthesis Method : A simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides is described. This method uses sodium dithionite as a reducing agent, highlighting the role of 3-ethyl-6-nitroquinazolin-4(3H)-one in facilitating the synthesis of heterocyclic compounds (Romero et al., 2013).

Biological Evaluation

- Evaluation of Enzyme Inhibition : Novel quinazolinone derivatives, including 3-ethyl-6-nitroquinazolin-4(3H)-one, have been synthesized and tested against metabolic enzymes such as α-glucosidase and acetylcholinesterase. This research demonstrates the potential of these compounds in inhibiting specific enzymes, which could have implications in various biological and pharmaceutical contexts (Tokalı et al., 2021).

Fluorescence and Spectral Studies

- Fluorescence Properties : The fluorescence properties of certain quinolin-4(1H)-ones, related to 3-ethyl-6-nitroquinazolin-4(3H)-one, have been studied for their potential as molecular fluorescent probes. This research highlights the potential application of these compounds in bio-imaging and molecular labeling (Motyka et al., 2011).

Corrosion Inhibition

- Inhibition of Corrosion : New compounds derived from quinazolinone, including 3-ethyl-6-nitroquinazolin-4(3H)-one, have been examined for their efficacy as corrosion inhibitors in acidic environments. This research is valuable in understanding the chemical properties that make these compounds effective in protecting metals against corrosion (Errahmany et al., 2020).

特性

IUPAC Name |

3-ethyl-6-nitroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHZIYFKMZBUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-6-nitroquinazolin-4(3H)-one | |

Citations

For This Compound

1

Citations

A Testard, L Picot, O Lozach, M Blairvacq… - Journal of enzyme …, 2005 - Taylor & Francis

The microwave-assisted synthesis of a family of 2,8-substituted thiazoloquinazolinones is described. The preliminary evaluation of the antiproliferative activity and the capacity of these …

Number of citations: 43

www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)

![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)

![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)

![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)

![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)

![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)